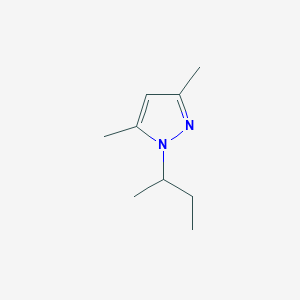
N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a heterocyclic compound with a molecular formula of C10H11N3O2. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with methyl acetoacetate, followed by reduction and cyclization steps . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have significant biological activities .
Scientific Research Applications
N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoxaline: Similar in structure but lacks the N-methyl and carboxamide groups.
Quinoxaline: The parent compound, which is fully aromatic and lacks the tetrahydro and carboxamide functionalities.
Tetrahydroquinoxaline: Similar but lacks the oxo and carboxamide groups.
Uniqueness
N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-methyl and carboxamide groups enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-11-10(15)6-2-3-7-8(4-6)12-5-9(14)13-7/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
XPEZNTNQSCHBQW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NC(=O)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene](/img/structure/B13256443.png)



![2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13256459.png)




![6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13256490.png)
